molecular formula C7H10O4 B12993836 Ethyl 2-(oxetan-3-yl)-2-oxoacetate

Ethyl 2-(oxetan-3-yl)-2-oxoacetate

Cat. No.: B12993836
M. Wt: 158.15 g/mol
InChI Key: YRPSIUABXKDRAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(oxetan-3-yl)-2-oxoacetate is a chemical compound with the molecular formula C7H10O4 It features an oxetane ring, which is a four-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(oxetan-3-yl)-2-oxoacetate can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the synthesis can start with the preparation of oxetan-3-one, followed by esterification to introduce the ethyl group. Another method involves the use of [2+2] cycloaddition reactions, such as the Paternò–Büchi reaction, to form the oxetane ring .

Industrial Production Methods

Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. These methods often employ catalysts and specific reaction conditions to facilitate the cyclization and esterification processes. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(oxetan-3-yl)-2-oxoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxetane carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted oxetane derivatives .

Mechanism of Action

The mechanism of action of ethyl 2-(oxetan-3-yl)-2-oxoacetate involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can modulate various biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Ethyl 2-(oxetan-3-yl)-2-oxoacetate can be compared with other similar compounds, such as:

These compounds share similar structural motifs but differ in their chemical reactivity and biological activities. This compound is unique due to its specific substitution pattern and the presence of the oxetane ring, which imparts distinct physicochemical properties and reactivity .

Properties

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

IUPAC Name

ethyl 2-(oxetan-3-yl)-2-oxoacetate

InChI

InChI=1S/C7H10O4/c1-2-11-7(9)6(8)5-3-10-4-5/h5H,2-4H2,1H3

InChI Key

YRPSIUABXKDRAW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C1COC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.